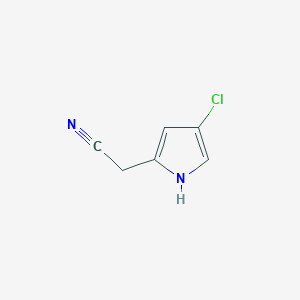

2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE

Description

2-(4-Chloro-1H-pyrrol-2-yl)acetonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position. Pyrrole derivatives are critical in medicinal chemistry due to their aromaticity and electron-rich nature, which enable diverse reactivity and applications in drug discovery, agrochemicals, and materials science.

Characterization techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly employed to confirm the purity and structure of related pyrrole-acetonitrile derivatives . Quantum chemical studies, including density functional theory (DFT), have been applied to similar compounds to predict electronic properties like HOMO-LUMO energy gaps, which influence chemical reactivity .

Properties

CAS No. |

62380-71-6 |

|---|---|

Molecular Formula |

C6H5ClN2 |

Molecular Weight |

140.57 g/mol |

IUPAC Name |

2-(4-chloro-1H-pyrrol-2-yl)acetonitrile |

InChI |

InChI=1S/C6H5ClN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 |

InChI Key |

AVZSKMBAQNATFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE typically involves the chlorination of pyrrole derivatives followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chloropyrrole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed:

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives of pyrrole.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitrile group can form hydrogen bonds with active sites of enzymes, affecting their activity and function .

Comparison with Similar Compounds

2-[1-Methyl-5-(2,2,2-Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile

- Molecular Formula : C₉H₇Cl₃N₂O

- Molecular Weight : 265.52 g/mol

- Key Features: Contains a methyl group at the pyrrole nitrogen (1-position) and a trichloroacetyl substituent at the 5-position.

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile

- Molecular Formula : C₆H₆ClN₃

- Molecular Weight : 155.59 g/mol

- Key Features :

- Substitutes the pyrrole ring with a pyrazole ring, altering aromaticity and electronic properties. Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capability.

- The methyl group at the 1-position and chlorine at the 4-position create steric and electronic effects distinct from pyrrole-based analogs.

- Synthesis : Commercial availability (via American Elements) suggests industrial relevance, though safety data remain unspecified .

Methyl (1H-pyrrol-2-ylcarbonyl-amino)acetate

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

- Key Features: Features an ester group instead of acetonitrile, reducing electrophilicity but enhancing solubility in polar solvents. Single-crystal X-ray studies confirm non-planar molecular geometry due to steric interactions, a trait likely shared with 2-(4-chloro-1H-pyrrol-2-yl)acetonitrile .

Structural and Electronic Comparison (Data Table)

Research Findings and Key Differences

Electronic Properties

Crystallographic Insights

- Non-planar geometries in pyrrole derivatives (e.g., methyl esters) arise from steric hindrance and substituent interactions, as confirmed by X-ray diffraction . Similar distortions may occur in this compound, affecting packing in solid states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.